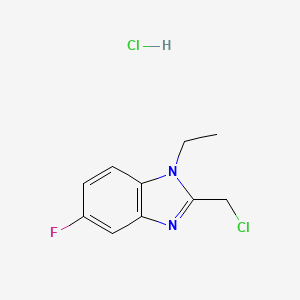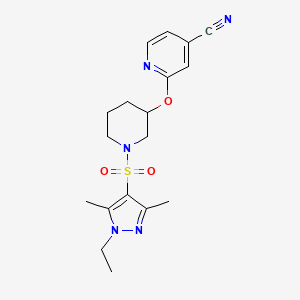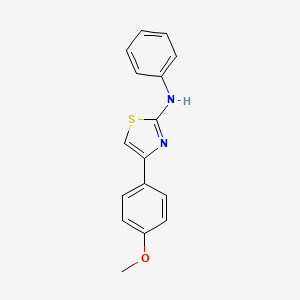![molecular formula C19H29N3OS B2809755 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide CAS No. 392320-85-3](/img/structure/B2809755.png)
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids—hydrogen-terminated hydrocarbons with a diamond-like structure . Adamantane derivatives have diverse applications in the fields of medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Synthesis Analysis
Adamantane derivatives are frequently synthesized via carbocation or radical intermediates that have unique stability and reactivity when compared to simple hydrocarbon derivatives . For example, N-Adamantylated amides have been synthesized from 1-adamantyl nitrate .Molecular Structure Analysis
The molecular structure of adamantane derivatives can be analyzed using various spectroscopic techniques such as ¹H NMR, ¹³C NMR, and FT-IR spectroscopy .Chemical Reactions Analysis
Adamantane derivatives undergo a wide range of radical-based functionalization reactions that directly convert diamondoid C–H bonds to C–C bonds, providing a variety of products incorporating diverse functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of adamantane derivatives can be influenced by the nature of the substituents attached to the adamantane core .Aplicaciones Científicas De Investigación
Structural Characterization and Noncovalent Interactions
Research has explored the structural aspects of adamantane-1,3,4-thiadiazole hybrids, offering insights into their noncovalent interactions through crystallographic analysis and quantum theory. The orientation of the amino group and the strength of inter- and intramolecular interactions, including N–H⋯N hydrogen bonds and H–H bonding, have been characterized, revealing the significance of these interactions in the stabilization of crystal structures (El-Emam et al., 2020).
Antimicrobial and Anti-inflammatory Activities
Derivatives of 1,3,4-thiadiazole with adamantyl substitution have shown notable antimicrobial activities against a range of gram-positive and gram-negative bacteria, as well as anti-inflammatory properties. These compounds have been synthesized and tested, demonstrating marked activity against gram-positive bacteria and moderate activity against C. albicans. Additionally, certain derivatives exhibit dose-dependent anti-inflammatory activity, highlighting their potential as therapeutic agents (Kadi et al., 2010).
Synthesis Techniques and Chemical Reactions
Studies have also focused on the synthesis techniques of adamantyl-thiadiazole derivatives, including microwave-assisted synthesis methods that offer efficient pathways to obtain these compounds. These techniques highlight the adaptability and efficiency of synthesis processes for developing adamantyl-thiadiazole derivatives with potential applications in various fields (El-Emam et al., 2007).
Antiprotozoal and Antitubercular Activities
Adamantyl-thiadiazole derivatives have been evaluated for their antiprotozoal and antitubercular activities, indicating their potential in treating infectious diseases. For instance, certain derivatives have been identified as potent inhibitors against M. tuberculosis, showing significant inhibitory activity. This suggests their applicability in developing new therapeutic agents for tuberculosis (Anusha et al., 2015).
Molecular Docking and Pharmacological Evaluations
Further research has involved molecular docking studies to predict the interactions of adamantyl-thiadiazole derivatives with biological targets, supporting their potential use in designing drugs with specific mechanisms of action. These studies help in understanding the molecular basis of the compounds' activities and guide the development of more effective and targeted therapies (Al-Wahaibi et al., 2019).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The unique properties of adamantane and its derivatives have led to their diverse applications in various fields. Future research may focus on developing novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
Propiedades
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-ethyl-N-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3OS/c1-4-15(5-2)16(23)22(3)18-21-20-17(24-18)19-9-12-6-13(10-19)8-14(7-12)11-19/h12-15H,4-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVAAVFXHQHBRDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N(C)C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Phenyl-[2-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2809672.png)
![Ethyl {[4-(2-thienyl)-6-(trifluoromethyl)-pyrimidin-2-yl]thio}acetate](/img/structure/B2809674.png)


![1-allyl-4-(1-(2-(2-methoxyphenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2809678.png)
![N-(1,3-Benzodioxol-5-yl)-6-(3-methoxypropyl)-10-methyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2809679.png)
![2-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-4-methyl-6-pyrrolidin-1-ylpyrimidine](/img/structure/B2809680.png)
![2-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B2809681.png)
![N-(3-ethylphenyl)-2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2809682.png)
![2-((E)-{[4-(benzyloxy)phenyl]imino}methyl)-6-methoxyphenol](/img/structure/B2809686.png)

![2-(4-(isopropylthio)phenyl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)acetamide](/img/structure/B2809692.png)

![Methyl (E)-4-[3-[4-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-2-oxopyrrolidin-1-yl]azetidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2809695.png)
